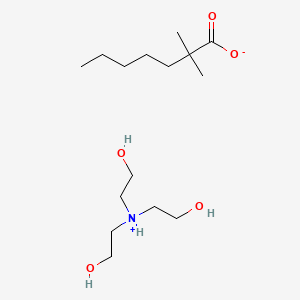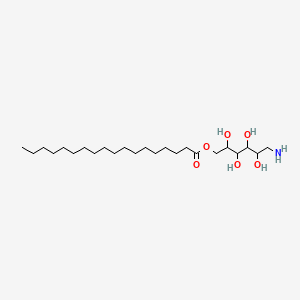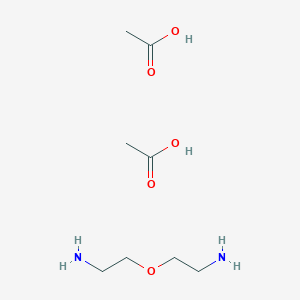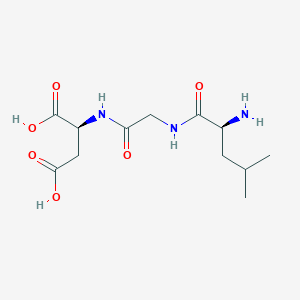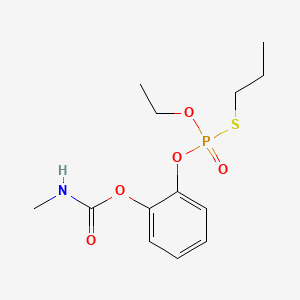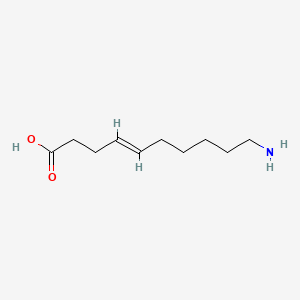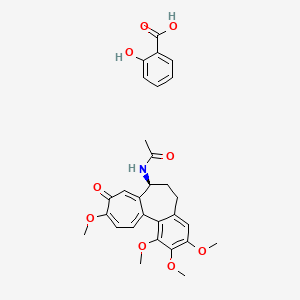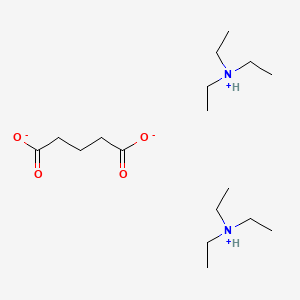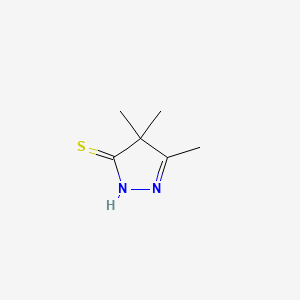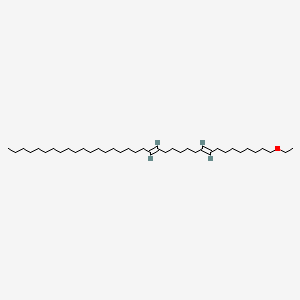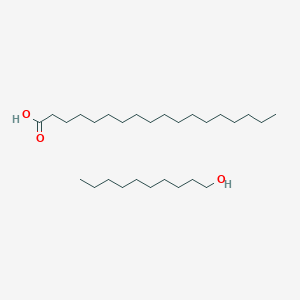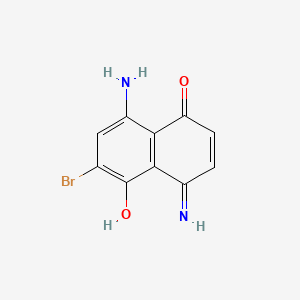
4,8-Diamino-2-bromo-1,5-naphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Diamino-2-bromo-1,5-naphthoquinone is a synthetic organic compound with the molecular formula C10H7BrN2O2. It is a derivative of naphthoquinone, characterized by the presence of amino groups at positions 4 and 8, and a bromine atom at position 2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Diamino-2-bromo-1,5-naphthoquinone typically involves the bromination of 1,5-naphthoquinone followed by amination. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 2-position of 1,5-naphthoquinone. Subsequent amination can be achieved using ammonia or an amine source under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the bromination and amination steps to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4,8-Diamino-2-bromo-1,5-naphthoquinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Aplicaciones Científicas De Investigación
4,8-Diamino-2-bromo-1,5-naphthoquinone has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antibacterial, antifungal, and anticancer properties.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in research to understand the mechanisms of action of naphthoquinone derivatives and their interactions with biological systems.
Mecanismo De Acción
The mechanism of action of 4,8-Diamino-2-bromo-1,5-naphthoquinone involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its antibacterial and anticancer activities, where the generated ROS can induce oxidative stress in target cells. The compound may also interact with specific enzymes and proteins, disrupting their normal function .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1,4-naphthoquinone: Another brominated naphthoquinone with similar redox properties.
4,8-Diamino-1,5-naphthoquinone: Lacks the bromine atom but has similar amino group substitutions.
2-Chloro-1,4-naphthoquinone: A chlorinated analog with comparable chemical behavior.
Uniqueness
4,8-Diamino-2-bromo-1,5-naphthoquinone is unique due to the combination of amino and bromine substitutions, which confer distinct electronic and steric properties. These modifications can enhance its reactivity and specificity in various applications, making it a valuable compound for research and development .
Propiedades
Número CAS |
73384-69-7 |
|---|---|
Fórmula molecular |
C10H7BrN2O2 |
Peso molecular |
267.08 g/mol |
Nombre IUPAC |
8-amino-6-bromo-5-hydroxy-4-iminonaphthalen-1-one |
InChI |
InChI=1S/C10H7BrN2O2/c11-4-3-6(13)8-7(14)2-1-5(12)9(8)10(4)15/h1-3,12,15H,13H2 |
Clave InChI |
UIZQEEPVXHNUOC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)C2=C(C1=N)C(=C(C=C2N)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


